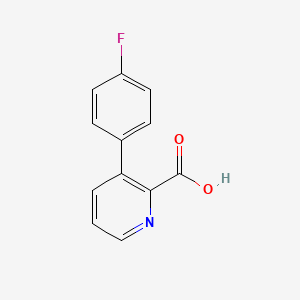

3-(4-Fluorophenyl)picolinic acid

Description

Significance of Picolinic Acid Derivatives in Advanced Chemical Research

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a class of compounds that have garnered considerable attention in various fields of chemical research. Their structural and electronic properties make them versatile building blocks and functional molecules. Picolinic acid itself is a natural product, a catabolite of the amino acid tryptophan, and is known to play a role in various biological processes. researchgate.netnih.gov

The derivatives of picolinic acid are widely utilized as ligands in coordination chemistry due to the bidentate chelation offered by the pyridine (B92270) nitrogen and the carboxylic acid group. This ability to form stable complexes with a variety of metal ions is exploited in the development of catalysts, magnetic resonance imaging (MRI) contrast agents, and radiopharmaceuticals. researchgate.net Furthermore, the picolinic acid scaffold is a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.netdundee.ac.uk The modification of the picolinic acid core allows for the fine-tuning of a compound's physicochemical and biological properties, making it a valuable platform for drug discovery and development.

Overview of Fluorinated Pyridine Carboxylic Acids in Synthetic and Mechanistic Contexts

The introduction of fluorine into organic molecules can have profound effects on their properties. Fluorine is the most electronegative element, and its incorporation into a pyridine carboxylic acid framework can influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. google.com Fluorinated pyridine carboxylic acids are therefore a significant class of compounds in medicinal and agricultural chemistry. For instance, the presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

From a synthetic perspective, the preparation of fluorinated pyridine carboxylic acids can be challenging. google.com However, various methods have been developed, including nucleophilic aromatic substitution reactions and modern cross-coupling techniques like the Suzuki-Miyaura coupling, which allows for the introduction of fluorinated aryl groups onto the pyridine ring. Mechanistic studies of reactions involving fluorinated compounds are also an active area of research, as the strong carbon-fluorine bond and the electronic effects of fluorine can influence reaction pathways and transition states.

Scope and Research Trajectories for 3-(4-Fluorophenyl)picolinic Acid Studies

While extensive research exists for the broader classes of picolinic acid derivatives and fluorinated pyridine carboxylic acids, detailed studies focusing specifically on this compound are less prevalent in publicly accessible scientific literature. Much of the available information comes from chemical supplier catalogs, which provide basic identification data.

The primary research trajectories for this compound are likely to be in the realms of medicinal chemistry and materials science. Its structure, combining the picolinic acid moiety with a fluorophenyl group at the 3-position, suggests potential as a scaffold for the development of novel therapeutic agents, particularly as an inhibitor of enzymes where the specific substitution pattern could lead to enhanced potency or selectivity. Further research would be necessary to synthesize and characterize this compound thoroughly, followed by screening for biological activity and exploration of its coordination chemistry. Mechanistic studies could also elucidate the impact of the 3-(4-fluorophenyl) substituent on the reactivity and properties of the picolinic acid core.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1192608-90-4 | BLD Pharm |

| Molecular Formula | C₁₂H₈FNO₂ | BLD Pharm |

| Molecular Weight | 217.20 g/mol | BLD Pharm |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Properties

IUPAC Name |

3-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHRQJLIWJGHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590944 | |

| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192608-90-4 | |

| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 4 Fluorophenyl Picolinic Acid

Retrosynthetic Analysis of 3-(4-Fluorophenyl)picolinic Acid

A retrosynthetic analysis of this compound primarily involves the disconnection of the carbon-carbon bond between the pyridine (B92270) and the fluorophenyl rings. This key disconnection points towards a cross-coupling reaction as the final bond-forming step in the forward synthesis. The synthons generated from this disconnection are a 3-halopicolinic acid derivative and a 4-fluorophenyl organometallic species. This suggests that a Suzuki-Miyaura coupling, utilizing a (4-fluorophenyl)boronic acid, would be a highly effective and convergent strategy.

An alternative retrosynthetic approach involves the disassembly of the pyridine ring itself. acsgcipr.org This strategy starts from simpler, acyclic precursors which are then cyclized to form the substituted pyridine. acsgcipr.orgnih.gov While potentially longer, this method offers the advantage of building in substitution patterns on the pyridine core from the ground up, providing access to a wider range of analogues. nih.gov

Direct Synthetic Routes for this compound

The most common and direct method for synthesizing this compound is through a substitution reaction on a pyridine scaffold, most notably via the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction typically involves coupling a 3-halopicolinic acid, often protected as an ester, with (4-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium complex in the presence of a base. mdpi.com For instance, 3-bromopicolinic acid can be coupled with (4-fluorophenyl)boronic acid using a catalyst like Palladium(II) acetate (B1210297) and a base such as potassium phosphate (B84403). The final step involves the hydrolysis of the ester to yield the desired carboxylic acid. The choice of catalyst, base, solvent, and reaction temperature are all critical parameters that can be optimized to achieve high yields. mdpi.com

Table 1: Reagents for Suzuki-Miyaura Synthesis of this compound

| Component | Example Reagent | Function |

|---|---|---|

| Pyridine Substrate | 3-Bromo-2-picolinic acid | The foundational pyridine ring structure. |

| Phenylating Agent | (4-Fluorophenyl)boronic acid | Source of the 4-fluorophenyl group. |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates the C-C bond formation. |

| Base | Potassium phosphate (K₃PO₄) | Activates the boronic acid for transmetalation. |

Constructing the pyridine ring itself is a versatile strategy for accessing analogs of this compound. acsgcipr.org These methods often involve multi-component reactions where acyclic precursors are combined to form the heterocyclic ring. acsgcipr.orgchim.it For example, one approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to generate highly substituted pyridin-4-ol derivatives, which can be further modified. chim.it Another powerful method is the cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that cyclizes and oxidizes to form the pyridine ring. organic-chemistry.org These ring-forming strategies are particularly useful for creating libraries of analogs with diverse substitution patterns that might be difficult to access through functionalization of a pre-formed ring. nih.gov

Advanced Synthetic Approaches to Functionalized this compound Analogs

Building upon the core structure of this compound, advanced synthetic methods allow for the introduction of further functional groups to create more complex analogs.

The introduction of additional halogen atoms can be achieved through various methods. One route involves starting with a di- or tri-halogenated pyridine derivative and performing a selective Suzuki-Miyaura coupling. For example, 4-amino-3,5,6-trichloro-2-picolinonitrile can be selectively fluorinated and then elaborated into a picolinic acid derivative. nih.gov Another approach is the direct halogenation of a picolinic acid derivative. For instance, N-bromosuccinimide can be used to brominate a 3-chloropicolinic acid to yield a 3-chloro-5-bromo-2-picolinic acid. patsnap.com A patent describes the synthesis of various 3,4-substituted 2-picolinic acids, where the substituents can be halogens like F, Cl, or Br. google.com

A significant area of development has been the synthesis of picolinic acid derivatives that incorporate a pyrazolyl group. nih.govnih.gov A common strategy involves the reaction of a hydrazine-substituted picolinic acid with a 1,3-dicarbonyl compound in a cyclocondensation reaction. mdpi.com For instance, a 4-amino-3,5-dichloro-6-hydrazinylpicolinonitrile can be reacted with a substituted β-ketoester to form a 6-(pyrazol-1-yl)picolinonitrile, which is then hydrolyzed to the corresponding picolinic acid. nih.gov This modular approach allows for the synthesis of a wide array of derivatives by varying the substituents on both the pyrazole (B372694) precursor and the picolinic acid core. nih.govmdpi.com Research has demonstrated the synthesis of numerous 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds with various substitutions on the aryl ring of the pyrazole. nih.govmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (4-Fluorophenyl)boronic acid |

| 3-Bromopicolinic acid |

| Palladium(II) acetate |

| Potassium phosphate |

| Toluene |

| 4-Amino-3,5,6-trichloro-2-picolinonitrile |

| N-bromosuccinimide |

| 3-Chloropicolinic acid |

| 3-Chloro-5-bromo-2-picolinic acid |

| 4-Amino-3,5-dichloro-6-hydrazinylpicolinonitrile |

| 6-(Pyrazol-1-yl)picolinonitrile |

Multi-step Synthetic Sequences from Picolinic Acid Precursors

The synthesis of this compound can be achieved through multi-step sequences starting from readily available picolinic acid or its derivatives. A common initial step involves the oxidation of a corresponding picoline (methylpyridine). For instance, α-picoline can be oxidized using potassium permanganate (B83412) in an aqueous solution to yield picolinic acid. orgsyn.org The reaction proceeds by heating the mixture until the permanganate color disappears, followed by filtration of manganese oxides and concentration of the filtrate. orgsyn.org The resulting picolinic acid can then be subjected to further functionalization.

Another approach starts with the nitration of picolinic acid N-oxide, which can be synthesized from picolinic acid. The nitration, using a mixture of sulfuric acid and fuming nitric acid, yields 4-nitropicolinic acid N-oxide. umsl.edu This intermediate can then be reduced to 4-aminopicolinic acid through catalytic hydrogenation. umsl.edu Although this specific example leads to an amino-substituted picolinic acid, similar strategies involving functional group interconversion on the pyridine ring, followed by coupling reactions, can be envisioned for the synthesis of the target molecule.

A general method for preparing substituted 2-picolinic acids involves the esterification of a substituted picolinic acid raw material, followed by hydrolysis to obtain the final product. google.com This strategy allows for the introduction of various substituents, including fluorine, on the pyridine or an appended phenyl ring at different stages of the synthesis. google.com

Catalytic Methods in the Synthesis of this compound Derivatives

Catalytic methods, particularly those involving transition metals, are pivotal in the synthesis of 3-aryl picolinic acid derivatives due to their efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone for the arylation of picolinic acid derivatives. The decarboxylative cross-coupling of 2-picolinic acid with aryl halides, such as 4-fluorophenyl bromide, provides a direct route to form the C-C bond between the pyridine ring and the fluorophenyl group. nih.govsigmaaldrich.com This method has been successfully applied to a range of aryl and heteroaryl bromides. nih.gov

Ruthenium-catalyzed C-H arylation offers another powerful strategy. Carboxylic acids can act as directing groups for the arylation at the ortho position. acs.org This approach has been demonstrated with various aryl halides and is notable for its tolerance of heteroaryl substrates. acs.org

While some methods focus on transition-metal catalysis, transition-metal-free approaches for the decarboxylative arylation of 2-picolinic acids have also been developed. These methods can proceed with simple arenes under air conditions, offering an alternative synthetic route. nih.gov

The choice of coupling partners is also crucial. Arylboronic acids are frequently used in palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce the aryl group. researchgate.netnih.gov

Role of Ancillary Ligands in Picolinic Acid Derivative Synthesis

Ancillary ligands play a critical role in transition metal-catalyzed reactions by influencing the catalyst's reactivity, selectivity, and stability. nih.gov The selection of an appropriate ligand is often tailored to the specific substrate and reaction type. nih.gov

In palladium-catalyzed C-H functionalization, ligands such as mono-N-protected amino acids, 2,6-disubstituted pyridines, and 2,2'-bipyridines have been employed to address challenges posed by different substrate classes. nih.gov For palladium-catalyzed N-arylation reactions, a variety of phosphine (B1218219) ligands, including monodentate and bidentate phosphines, as well as N-heterocyclic carbenes (NHCs), are frequently used. nih.gov The properties of these ligands can significantly influence the chemoselectivity of the coupling reaction, especially when multiple reactive sites are present. rsc.org

Amines have also been investigated as inexpensive and efficient ancillary ligands for palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net The use of specific ligands like tricyclohexylphosphine (B42057) or di-tert-butylbipyridine with ruthenium catalysts has been shown to be effective for the arylation of carboxylic acids. acs.org The ligand is often required for the reaction with the electrophile but not necessarily for the C-H bond activation step. acs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in a manganese-catalyzed synthesis of a picolinamide (B142947) derivative, a systematic evaluation of reaction variables revealed that the combination of Mn, p-toluenesulfonyl chloride (TsCl), and Na2CO3 in acetonitrile (B52724) at 130°C for 24 hours resulted in a near-quantitative yield. nih.gov The absence of TsCl completely suppressed the reaction, while omitting Na2CO3 led to a significantly lower yield of 24%. nih.gov The choice of solvent also proved critical, with DMF yielding only a trace amount of the product compared to acetonitrile. nih.gov

The following interactive table illustrates the optimization of reaction conditions for the synthesis of a picolinamide derivative, highlighting the impact of different components on the final yield.

| Entry | Variation from Standard Conditions | Yield (%) |

| 1 | None | 99 |

| 2 | Without Mn | 81 |

| 3 | Without TsCl | N.R. |

| 4 | Without Na2CO3 | 24 |

| 5 | DMF instead of MeCN | Trace |

| N.R. = No Reaction. Data sourced from a study on picolinamide-supported organoboron complexes. nih.gov |

In another example focusing on the synthesis of a fluorinated compound, solvent choice significantly impacted the product distribution. researchgate.net While THF and ethanol (B145695) led to a perfluorinated aniline (B41778) as the major product, solvents like toluene, acetone, and acetonitrile increased the yield of the desired product. The highest yields were achieved in ethyl acetate and α,α,α-trifluorotoluene. researchgate.net

The following interactive table demonstrates the effect of solvent on the yield of a fluorinated product.

| Entry | Solvent | Yield (%) |

| 1 | THF | Low |

| 2 | Ethanol | Low |

| 3 | Toluene | Increased |

| 4 | Acetone | Increased |

| 5 | Dichloromethane | Increased |

| 6 | Chloroform | Increased |

| 7 | Acetonitrile | Increased |

| 8 | Ethyl Acetate | High |

| 9 | α,α,α-Trifluorotoluene | High |

| 10 | DMF | Complex Mixture |

| 11 | Water | Perfluorinated Azo-compound |

| This table is illustrative of the general findings on solvent effects in the synthesis of fluorinated compounds. researchgate.net |

These examples underscore the importance of meticulous optimization of all reaction parameters to achieve the desired outcome in the synthesis of complex molecules like this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 4 Fluorophenyl Picolinic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(4-Fluorophenyl)picolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required to unambiguously assign the structure.

Proton NMR (¹H NMR) Analysis of Proton Environments

A ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ) in ppm, their integration (relative number of protons), and their multiplicity (splitting pattern) due to coupling with neighboring nuclei. For this compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the 4-fluorophenyl ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to characterize the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the carbons of the pyridine ring, the 4-fluorophenyl ring, and the carboxyl group. The carbon directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique specific to the fluorine nucleus. nih.gov For a molecule with a single fluorine atom like this compound, the ¹⁹F NMR spectrum would show a single resonance. nih.gov The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.govrsc.orgcolorado.edu This signal would be split by coupling to the adjacent protons on the phenyl ring. nih.gov

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) couplings within the pyridine and phenyl rings, helping to assign which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for confirming the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a vital technique that measures the mass of a molecule with very high accuracy. nih.gov This allows for the determination of the elemental composition and confirmation of the molecular formula, C₁₂H₈FNO₂, for this compound. The experimentally determined exact mass would be compared to the calculated theoretical mass to validate the compound's identity.

LC-MS/MS Applications in Structural Information Gathering

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is exceptionally useful for identifying and structuring unknown compounds in complex mixtures and for confirming the identity of synthesized molecules. nih.govhpst.cz

In the analysis of this compound, an LC system would first separate the compound from any impurities. The purified analyte would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules like carboxylic acids. In positive ion mode, the molecule would be expected to form a protonated precursor ion, [M+H]⁺.

The tandem mass spectrometry (MS/MS) capability is then used to fragment this precursor ion by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound (molar mass: 217.19 g/mol ), the fragmentation pattern can be predicted based on its functional groups. Key fragmentation pathways would likely include the neutral loss of water (H₂O) and the loss of the carboxylic acid group (as CO₂ or HCOOH).

A proposed fragmentation pathway would start with the precursor ion [M+H]⁺ at an m/z of approximately 218.2. Subsequent fragmentation could yield the following significant product ions:

Loss of H₂O: A fragment ion resulting from the loss of a water molecule from the carboxylic acid group.

Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids.

Cleavage of the phenyl-pyridine bond: This would result in fragments corresponding to the fluorophenyl and picolinic acid moieties.

This fragmentation data is invaluable for confirming the connectivity of the atoms within the molecule.

| Precursor/Fragment | Ion Type | Predicted m/z | Description |

| C₁₂H₉FNO₂ | [M+H]⁺ | 218.2 | Protonated parent molecule |

| C₁₂H₇FNO | [M+H - H₂O]⁺ | 200.2 | Loss of water from the carboxylic acid group |

| C₁₁H₈FN | [M+H - COOH]⁺ | 173.1 | Loss of the carboxylic acid group |

| C₆H₅F | [C₆H₄F]⁺ | 95.0 | Fragment corresponding to the fluorophenyl group |

This table presents predicted data based on the chemical structure and common fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. vscht.cz

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups: the carboxylic acid, the pyridine ring, and the fluorophenyl group.

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. libretexts.org

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is anticipated, corresponding to the carbonyl (C=O) stretch of the carboxylic acid. libretexts.org

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group would appear in the fingerprint region, typically between 1440-1210 cm⁻¹. libretexts.org

Aromatic C=C and C=N Stretches: The pyridine and phenyl rings will show multiple sharp bands in the 1600-1400 cm⁻¹ region. vscht.cz

Aromatic C-H Stretch: Absorption from C-H stretching on the aromatic rings will occur just above 3000 cm⁻¹. vscht.cz

C-F Stretch: A strong band in the region of 1250-1100 cm⁻¹ would indicate the presence of the carbon-fluorine bond.

Analyzing these specific absorptions allows for the confident identification of the compound's functional makeup.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 2500 | Carboxylic Acid | O-H Stretch (broad) |

| > 3000 | Aromatic Rings | C-H Stretch |

| 1725 - 1700 | Carboxylic Acid | C=O Stretch (strong) |

| 1600 - 1400 | Aromatic Rings | C=C and C=N Stretches |

| 1440 - 1395 | Carboxylic Acid | O-H Bend |

| 1320 - 1210 | Carboxylic Acid | C-O Stretch |

| 1250 - 1100 | Aryl Fluoride | C-F Stretch (strong) |

This table presents expected absorption ranges based on standard IR correlation charts. libretexts.orgresearchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edurigaku.com It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties. bruker.com

To perform SCXRD analysis on this compound, a high-quality single crystal must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the crystal structure can be solved and refined. carleton.edu

The analysis would reveal:

Molecular Conformation: The dihedral angle between the pyridine and the fluorophenyl rings.

Bond Lengths and Angles: Precise measurements for all bonds, confirming the covalent structure.

The crystallographic data obtained is typically deposited in a public database and provides an unambiguous structural proof of the compound.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-C, C-F). carleton.edu |

| Bond Angles | The angles between adjacent bonds (e.g., O-C-O). carleton.edu |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

| Hydrogen Bonding | Identification and geometry of intermolecular hydrogen bonds (e.g., O-H···O). nih.gov |

Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenyl Picolinic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the structural and electronic properties of molecules. By approximating the electron density of a system, DFT allows for the accurate calculation of various molecular parameters.

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. For 3-(4-Fluorophenyl)picolinic acid, the rotational freedom around the single bond connecting the fluorophenyl and picolinic acid rings allows for multiple possible conformations. Theoretical conformational analysis, coupled with energy minimization calculations, is employed to identify the most stable, lowest-energy structure.

In the absence of direct data for this compound, a study on the closely related compound, 5-(4-fluorophenyl)picolinamide, provides valuable analogous insights. For this similar molecule, DFT calculations were able to predict the optimized geometry, offering a template for what could be expected for the title compound.

| Parameter | Predicted Value (Analogous Compound) |

| Bond Lengths (Å) | |

| C-C (Aromatic) | ~1.39 - 1.41 |

| C-N (Pyridine) | ~1.33 - 1.34 |

| C-F | ~1.35 |

| C=O | ~1.23 |

| C-OH | ~1.36 |

| **Bond Angles (°) ** | |

| C-C-C (Aromatic) | ~119 - 121 |

| C-N-C (Pyridine) | ~117 - 118 |

| O-C-O | ~123 |

| This table presents hypothetical data based on typical values for similar compounds and should be viewed as illustrative. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring, while the LUMO is likely to be centered on the electron-deficient picolinic acid moiety. This distribution of frontier orbitals dictates the molecule's behavior as an electron donor (from the HOMO) and an electron acceptor (to the LUMO). The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and its potential to participate in charge transfer interactions.

| Molecular Orbital | Energy (eV) - Hypothetical |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| This table presents hypothetical data based on typical values for similar compounds and should be viewed as illustrative. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, making these sites potential targets for electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the regions around the carbon atoms of the pyridine ring would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The fluorophenyl ring would present a more complex potential landscape due to the interplay of the electron-donating nature of the phenyl ring and the electron-withdrawing effect of the fluorine atom.

Ab Initio Calculations for Electronic Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy for determining the electronic properties of molecules. These methods, while computationally more demanding than DFT, can offer a more detailed and fundamental understanding of the electronic structure. For this compound, ab initio calculations could be employed to precisely determine properties such as the dipole moment, polarizability, and various electronic energy levels, further refining the insights gained from DFT studies.

Reactivity Indices and Chemical Shift Predictions

Furthermore, computational methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding of each nucleus, theoretical NMR spectra can be generated. These predicted spectra are invaluable for interpreting experimental NMR data and can aid in the structural elucidation of the compound.

| Reactivity Index | Definition | Predicted Value (Hypothetical) |

| Chemical Potential (μ) | -(EHOMO + ELUMO)/2 | -4.15 eV |

| Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |

| Electrophilicity Index (ω) | μ²/2η | 3.66 eV |

| This table presents hypothetical data based on typical values for similar compounds and should be viewed as illustrative. |

Non-Linear Optical (NLO) Properties Theoretical Assessment

Molecules with significant charge-transfer characteristics and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Theoretical calculations can predict the NLO response of a molecule by determining its first hyperpolarizability (β). For this compound, the presence of donor (fluorophenyl) and acceptor (picolinic acid) moieties connected by a single bond suggests the potential for intramolecular charge transfer, a key requirement for NLO activity. Computational assessment of the first hyperpolarizability would provide a quantitative measure of the molecule's NLO response.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electronic structure of molecules, including this compound. wikipedia.org Developed by Professor Richard Bader and his research group, QTAIM is founded on the principle that the concepts of atoms and chemical bonds should have a solid physical basis rooted in the observable electron density. wikipedia.org This theory partitions a molecule into atomic basins based on the topology of the electron density, allowing for the calculation of various atomic properties. amercrystalassn.orgwiley-vch.de

At the heart of QTAIM is the analysis of critical points in the electron density, where the gradient of the density is zero. These critical points are classified by their rank and signature, revealing the nature of atomic interactions. For instance, a (3, -1) critical point, known as a bond critical point (BCP), signifies the presence of a bond path between two atoms. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the energy densities, provide a detailed description of the bond.

Shared interactions, typically found in covalent bonds, are characterized by a high electron density at the BCP and a negative Laplacian, indicating a concentration of electron density. Conversely, closed-shell interactions, which include ionic and van der Waals bonds, exhibit a low electron density and a positive Laplacian at the BCP.

QTAIM analysis can elucidate the nature of intramolecular and intermolecular interactions within the crystal structure of this compound. For example, it can be used to characterize the covalent bonds within the phenyl and picolinic acid rings, as well as the non-covalent interactions, such as hydrogen bonds, that are crucial for its crystal packing and interactions with biological targets. The theory also provides a framework for understanding electron localization and delocalization through the analysis of the Laplacian of the electron density. amercrystalassn.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

A primary goal of molecular docking is to estimate the binding affinity, which is the strength of the interaction between a ligand and its receptor. nih.gov This is often expressed as a docking score or binding free energy, with more negative values indicating a stronger predicted interaction. nih.gov For instance, studies have used molecular docking to predict the binding affinities of various compounds to targets like the P. falciparum hexose (B10828440) transporter 1 (PfHT1), where docking scores ranged from -11.258 Kcal/mol to -13.881 Kcal/mol for the top compounds. nih.gov

The binding affinity of this compound to its potential biological targets can be computationally predicted. These predictions are crucial in the early stages of drug development to prioritize compounds for further experimental testing. The accuracy of these predictions depends on the scoring function used by the docking program and the quality of the protein and ligand structures.

Table 1: Example of Predicted Binding Affinities for a Series of Compounds This table is illustrative and does not represent actual data for this compound.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Compound A | Protein X | -9.5 |

| Compound B | Protein X | -8.7 |

| Compound C | Protein X | -10.2 |

Beyond predicting binding affinity, molecular docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. nih.gov These interactions are critical for molecular recognition and binding specificity. nih.gov Key non-bonding interactions include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. They are highly directional and play a significant role in determining the orientation of the ligand in the binding pocket. mdpi.com

Hydrophobic Interactions: These occur when nonpolar regions of the ligand and the protein are in close proximity, driven by the tendency to exclude water molecules.

van der Waals Interactions: These are weak, short-range attractive forces between all atoms.

π-π Stacking: This interaction occurs between aromatic rings, such as the phenyl group in this compound, and aromatic residues in the protein.

Cation-π Interactions: These involve the interaction between a cation and the face of an aromatic ring.

Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of these interactions over time. nih.gov For example, a study on PfHT1 inhibitors identified key hydrogen bond interactions with residues such as Thr49, Gly183, and Val314, as well as pi-pi interactions with Asn318 and Asn48. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational modeling, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for deriving SAR. mdpi.com

These methods generate a statistical model that correlates the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. mdpi.com By analyzing the resulting 3D contour maps, researchers can identify which structural features are favorable or unfavorable for activity. For example, a CoMFA model might indicate that a bulky substituent at a particular position on the molecule enhances activity, while a CoMSIA model could highlight the importance of hydrogen bond donor or acceptor properties in another region.

For this compound and its analogs, SAR studies can be conducted by synthesizing and testing a series of related compounds with systematic modifications. nih.govmdpi.com The resulting data can then be used to build a QSAR model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Reactivity and Reaction Mechanisms of 3 4 Fluorophenyl Picolinic Acid

Oxidative Stability and Degradation Pathways

The stability of a chemical compound, particularly against oxidative stress, is a critical factor in determining its potential applications and environmental fate. While extensive research is available on the biodegradation of the parent compound, picolinic acid, which typically involves hydroxylation and subsequent ring cleavage mediated by microorganisms, specific data on the oxidative stability and degradation pathways of 3-(4-Fluorophenyl)picolinic acid are not extensively documented in publicly available literature.

Generally, the degradation of similar aromatic compounds can be initiated by photolytic or metabolic processes. For instance, pyridinedicarboxylic acids have been shown to undergo partial oxidation by marine bacteria, leading to metabolites that are more susceptible to photodegradation. This coupled bio- and photodegradative mechanism is likely a relevant consideration for the environmental fate of this compound. The presence of the fluorophenyl group may influence the electronic properties and steric hindrance of the molecule, potentially affecting its susceptibility to oxidative attack compared to unsubstituted picolinic acid. Further empirical studies are required to elucidate the specific degradation products and the kinetics of these pathways for this compound.

Role as a Ligand in Coordination Chemistry

The picolinic acid scaffold is a well-established chelating agent in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can coordinate with a wide range of metal ions, forming stable complexes.

This compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen of the pyridine ring and an oxygen atom of the deprotonated carboxylate group. This chelation results in the formation of a stable five-membered ring with the metal center. The presence of the 4-fluorophenyl substituent at the 3-position of the pyridine ring can influence the ligand's electronic and steric properties, thereby affecting the stability and geometry of the resulting metal complexes.

The electron-withdrawing nature of the fluorine atom can impact the electron density on the pyridine ring, which in turn can modulate the strength of the metal-ligand bond. The chelating properties of picolinic acid and its derivatives have been explored with various metal ions, including iron, where it has been shown to influence iron uptake and metabolism in biological systems.

The synthesis of metal complexes with this compound typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

While specific examples of metal complexes with this compound are not widely reported, the general methods for synthesizing and characterizing picolinate (B1231196) complexes are well-established. These methods include:

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion by observing the shift in the characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry.

Applications in Advanced Organic Synthesis and Chemical Biology

Use as Building Blocks in Complex Molecule Synthesis

The inherent reactivity and functional group handles of 3-(4-Fluorophenyl)picolinic acid make it a valuable starting material for the synthesis of more elaborate molecules. Its pyridine (B92270) and phenyl rings serve as robust scaffolds that can be further functionalized.

Picolinic acid and its derivatives are well-established precursors for a wide array of heterocyclic systems due to the reactivity of the pyridine ring and the carboxylic acid group. The pyridine nucleus is a common feature in many biologically active molecules and functional materials. While specific examples detailing the direct use of this compound in the synthesis of diverse heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of picolinic acids suggests its potential in constructing fused ring systems and other complex heterocyclic frameworks. The presence of the fluorophenyl group can also influence the electronic properties and reactivity of the pyridine ring, potentially leading to novel heterocyclic structures.

The synthesis of substituted pyridines is a significant area of research, with methods like tandem cycloaddition/cycloreversion reactions of 1,4-oxazinone precursors offering pathways to highly substituted pyridine products. Picolinic acid derivatives can, in principle, be utilized in such synthetic strategies to generate complex heterocyclic libraries.

Picolinic acid derivatives have been identified as key intermediates in the synthesis of various therapeutically relevant compounds. For instance, certain picolinic acid derivatives serve as intermediates in the production of compounds for the treatment of respiratory disorders. The introduction of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.

Table 1: Examples of Therapeutically Relevant Scaffolds Related to this compound

| Scaffold | Therapeutic Area | Reference |

| Picolinic Acid Derivatives | Respiratory Disorders | |

| Pyrazoline Derivatives | Antitumor, CB1 Receptor Antagonists | |

| Substituted Pyridines | General Medicinal Chemistry |

This table presents related scaffolds and their therapeutic areas to illustrate the potential of this compound as a building block.

Role in Catalysis

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound make it an excellent candidate for use as a ligand in organometallic catalysis.

Picolinic acid and its derivatives can act as chelating ligands, coordinating with metal ions to form stable complexes that can catalyze a variety of chemical transformations. These complexes are integral to many advanced oxidation processes and other catalytic reactions. The electronic properties of the ligand, which can be tuned by substituents like the 4-fluorophenyl group, play a crucial role in the catalytic activity of the metal center.

The structure of the ligand is a key determinant of the selectivity and efficiency (yield) of a catalytic reaction. While specific studies detailing the influence of this compound on reaction selectivity and yield are limited, the principles of ligand design in catalysis suggest that the steric and electronic effects of the 4-fluorophenyl group would impact the coordination environment of the metal center. This, in turn, can influence the substrate binding, the transition state energies of the catalytic cycle, and ultimately the stereoselectivity and regioselectivity of the reaction.

Table 2: Picolinic Acid in Catalysis

| Catalytic System | Application | Key Findings | Reference |

| PAA-Mn(II)-PICA | Micropollutant Degradation | Picolinic acid (PICA) significantly mediates Mn(II) activation of peracetic acid (PAA) for accelerated degradation of micropollutants. |

This table highlights the catalytic application of the parent picolinic acid, suggesting the potential of its derivatives like this compound in similar roles.

Derivatization for Analytical Chemistry

The carboxylic acid functionality of this compound allows for its chemical modification or derivatization, a technique often employed in analytical chemistry to enhance the detection and quantification of analytes.

Derivatization can improve the chromatographic behavior and mass spectrometric response of a molecule. For instance, picolinoyl derivatization has been successfully used for the simultaneous quantification of corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). This method involves converting the target analytes into their picolinoyl derivatives, which exhibit enhanced ionization efficiency and thus improved detection limits.

While specific protocols for the derivatization of this compound itself for analytical purposes are not widely reported, the established methods for other picolinic acids provide a strong basis for the development of similar analytical strategies for this compound and molecules derived from it.

Enhancement of Detection Sensitivity in LC-MS Methods

The inherent chemical properties of picolinic acid derivatives, including this compound, are utilized to enhance the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) methods. Chemical derivatization is a known strategy to improve the detectability and stability of analytes, as well as to enhance chromatographic selectivity. mdpi.com By introducing specific chemical groups, the ionization efficiency of the target molecule in the mass spectrometer's source can be significantly increased, leading to lower limits of detection.

Picolinic acid itself is used in the derivatization of certain analytes, such as hydroxy-androgens, to improve their quantification by LC-MS. nih.gov This principle can be extended to its derivatives. The use of high-purity solvents and reagents, such as LC-MS grade water, acetonitrile (B52724), and methanol, is crucial to prevent contamination and signal suppression, thereby maximizing sensitivity. sigmaaldrich.com Furthermore, optimizing the HPLC system to minimize dead volume is essential for preventing peak broadening and increasing detection performance for low-abundance analytes. sigmaaldrich.com

Complex Formation for Analyte Quantification and Identification

Picolinic acid is a bidentate chelating agent, capable of forming stable complexes with various metal ions, including chromium, zinc, manganese, copper, and iron. wikipedia.org This chelating property is fundamental to its role in biological systems and can be harnessed for analytical purposes. The formation of these complexes can be used to quantify and identify analytes.

The ability of picolinic acid and its derivatives to form complexes can be exploited in analytical techniques. For instance, the formation of a specific complex can result in a unique mass-to-charge ratio in mass spectrometry, allowing for highly selective and sensitive quantification of the analyte of interest. This approach is particularly valuable in complex biological matrices where numerous other compounds could interfere with the analysis.

Investigation of Biological Activities and Mechanisms of Action (Excluding Clinical Human Trial Data)

Modulatory Effects on Enzyme Activity

Research has shown that derivatives of picolinic acid can modulate the activity of various enzymes. For example, certain 3-hydroxyquinolin-2(1H)-one derivatives, which share structural similarities with picolinic acid, have been found to act as protectors of human phenylalanine hydroxylase (hPAH) enzyme activity. nih.gov These compounds were shown to affect the coordination of the non-heme ferric center at the enzyme's active site. nih.gov

Similarly, chrysin (B1683763) derivatives have been demonstrated to modulate the activities of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). caldic.com Specifically, one derivative, 5,7-diacetylflavone, was a potent and selective inhibitor of COX-2. caldic.com This suggests that the core structure, when appropriately substituted, can interact with the active sites of enzymes and alter their catalytic function. While direct studies on this compound's specific enzymatic targets are not detailed in the provided results, the principle of enzyme modulation by related structures is well-established.

Interaction with Specific Protein Targets

The biological effects of compounds like this compound are often mediated through interactions with specific protein targets. The selective recognition between proteins, known as protein-protein interactions (PPIs), is crucial for many cellular functions. nih.gov Small molecules can be designed to modulate these interactions. nih.gov

For instance, picolinic acid has been shown to bind to zinc finger proteins, altering their structure and inhibiting their function. drugbank.com This mechanism is relevant to its antiviral activity. drugbank.com In the context of herbicidal action, picolinic acid-based herbicides interact with auxin-signaling F-box proteins. nih.gov The development of inhibitors for specific protein-protein interactions is a growing area of drug discovery, with techniques like structure-based design and phenotypic screening being employed to identify new modulators. nih.govnih.gov A recent study also identified N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a selective aurora kinase B inhibitor, highlighting the potential for fluorophenyl-containing compounds to target specific protein kinases involved in cell cycle regulation. nih.gov

Herbicidal Activity and Target Specificity (e.g., Auxin-Signaling F-box proteins)

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.govmdpi.com These compounds mimic the natural plant hormone auxin, leading to uncontrolled and lethal growth in susceptible plants. nih.gov Their mechanism of action involves binding to specific auxin receptors, which are part of the TIR1/AFB family of F-box proteins. nih.govnih.gov

Notably, picolinic acid-based herbicides like picloram (B1677784) exhibit a degree of selectivity by preferentially binding to certain members of this receptor family, such as AFB5, rather than TIR1, which is the primary receptor for the natural auxin, indole-3-acetic acid (IAA). nih.gov Recent research has focused on synthesizing novel picolinic acid derivatives to discover compounds with enhanced herbicidal activity and a broader spectrum of weed control. mdpi.comnih.gov For instance, the introduction of a substituted pyrazolyl ring at the 6-position of the picolinic acid core has yielded compounds with potent herbicidal effects. nih.govmdpi.com Molecular docking studies have been employed to understand the interaction between these novel compounds and the auxin-signaling F-box protein 5 (AFB5), guiding the design of more effective herbicides. nih.gov

| Compound | Target Weeds | Mechanism of Action | Key Findings |

| Picloram | Broadleaf weeds | Binds to auxin-signaling F-box proteins, primarily AFB5. nih.govnih.gov | A well-established auxinic herbicide. nih.gov |

| Halauxifen-methyl (B1255740) | Broadleaf weeds | Synthetic auxin, targets auxin receptors. nih.gov | A recently launched picolinate (B1231196) herbicide. nih.gov |

| Florpyrauxifen-benzyl | Grass and broadleaf weeds | Synthetic auxin, targets auxin receptors. nih.gov | A recently launched picolinate herbicide. nih.gov |

| Compound V-7 | Arabidopsis thaliana | Binds to auxin-signaling F-box protein 5 (AFB5). nih.gov | Exhibited significantly lower IC50 value than halauxifen-methyl in root growth inhibition assays. nih.gov |

| Compound V-8 | Post-emergence broadleaf weeds | Synthetic auxin, presumed to target auxin receptors. mdpi.com | Showed better post-emergence herbicidal activity than picloram at a dosage of 300 g/ha. mdpi.com |

Antiviral Properties and Inhibition Mechanisms (e.g., enveloped virus entry)

Picolinic acid has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses. nih.govnih.gov Its mechanism of action involves inhibiting the entry of these viruses into host cells. nih.gov This is achieved by targeting the integrity of the viral membrane, which prevents the fusion of the viral and cellular membranes, a critical step for viral entry. nih.gov

Studies have shown that picolinic acid is effective against a range of enveloped viruses, including SARS-CoV-2 and influenza A virus, but is not effective against non-enveloped viruses. nih.govnih.gov This selectivity underscores the importance of the viral envelope as the target. The antiviral effect is thought to be mediated through the chelation of ions, which can disrupt viral structures, and by inducing apoptosis in infected cells, thereby reducing viral replication. nih.gov While the antiviral properties of this compound specifically have not been detailed, the established activity of the parent compound, picolinic acid, suggests a potential area for future investigation.

| Virus Type | Effect of Picolinic Acid | Proposed Mechanism |

| Enveloped Viruses (e.g., SARS-CoV-2, Influenza A) | Inhibition of viral entry. nih.govnih.gov | Targets viral membrane integrity, preventing fusion with host cells. nih.gov |

| Non-enveloped Viruses (e.g., Coxsackievirus B3, Rotavirus) | Ineffective. nih.gov | The lack of a viral envelope makes them insensitive to the disruptive action of picolinic acid. nih.gov |

Neuroprotective Effects (under investigation)

While direct preclinical studies on the neuroprotective effects of this compound are not extensively documented in publicly available research, the broader class of picolinic acid derivatives and compounds with similar structural motifs have been a subject of investigation in the context of neurodegenerative diseases. frontiersin.orgdrugdiscoverynews.commdpi.comnih.govfrontiersin.orgmdpi.comnih.gov Neurodegenerative disorders like Alzheimer's and Parkinson's disease are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. mdpi.com

Research into related compounds offers a potential framework for the neuroprotective investigation of this compound. For instance, picolinic acid itself, a tryptophan metabolite, has been explored for its bioactive properties. pensoft.net Furthermore, various phenolic compounds and other derivatives have demonstrated neuroprotective potential in preclinical models by targeting pathways involved in neurodegeneration. frontiersin.orgdrugdiscoverynews.commdpi.comnih.govfrontiersin.orgmdpi.comnih.gov

For example, a novel poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, FR255595, which incorporates a 4-chlorophenyl group, has shown neuroprotective effects in in vitro models of cell death and in a mouse model of Parkinson's disease. nih.gov This suggests that the presence of a halogenated phenyl group, such as the 4-fluorophenyl group in this compound, could be a feature of interest in the design of neuroprotective agents.

The investigation into the neuroprotective potential of this compound would likely involve assessing its ability to mitigate oxidative stress, reduce neuroinflammation, and prevent neuronal apoptosis in relevant in vitro and in vivo models of neurodegenerative diseases. frontiersin.orgnih.gov

Role in Molecular Biology Research (e.g., zinc finger protein studies)

Currently, there is a lack of specific published research detailing the use of this compound as a molecular probe or modulator in zinc finger protein studies.

Zinc finger proteins are a diverse class of proteins characterized by the coordination of one or more zinc ions to create a stable, folded domain. These domains are crucial for a wide range of cellular functions, including DNA binding, RNA packaging, transcriptional regulation, and protein-protein interactions. nih.govnih.gov Given the metal-chelating properties of the picolinic acid scaffold, it is conceivable that derivatives could be designed to interact with the zinc ions within these protein domains, potentially modulating their function. However, specific studies employing this compound for this purpose have not been reported.

Research in this area would be novel and could explore whether this compound or its derivatives can act as inhibitors or stabilizers of specific zinc finger proteins, thereby providing new tools for studying their biological roles.

Anti-tumor and Anti-cancer Activities (excluding clinical trials)

While clinical trials for this compound have not been a focus, preclinical research on related picolinic acid derivatives has indicated potential anti-tumor and anti-cancer activities. pensoft.netresearchgate.net These studies provide a foundation for investigating the specific effects of this compound.

Picolinic acid derivatives have been shown to exhibit considerable antitumor effects. pensoft.net The mechanism of action for some of these derivatives involves the induction of endoplasmic reticulum stress-mediated apoptosis in cancer cells. pensoft.net For instance, a novel derivative of picolinic acid was synthesized and shown to induce apoptosis in human non-small cell lung cancer cells. pensoft.net

Furthermore, the introduction of fluorine atoms into the structure of picolinic acid complexes has been a strategy in the development of potential anti-cancer agents. In one study, rhenium(I) tricarbonyl complexes with fluorinated picolinic acid derivatives were synthesized and evaluated for their in vitro anticancer activities against lung cancer cells. researchgate.net

The cytotoxic effects of compounds containing a fluorophenyl group have also been demonstrated. For example, a series of 3'-[4-(fluoroaryl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogs, which include a 3-fluorophenyl group, displayed significant cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range. nih.gov Another study investigated 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone and found it to be a potent inducer of apoptosis in Sf9 cells. nih.gov

These findings suggest that the 4-fluorophenyl moiety in this compound could contribute to cytotoxic and anti-proliferative activities against cancer cells. Further in vitro studies would be necessary to determine the specific efficacy and mechanism of action of this compound against various cancer cell lines.

Table of In Vitro Anti-cancer Activity of Related Compounds

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| Novel Picolinic Acid Derivative | Human non-small cell lung cancer (A549), Breast cancer (MCF-7) | Induction of endoplasmic reticulum stress-mediated apoptosis | pensoft.net |

| Rhenium(I) Tricarbonyl Complexes of Fluorinated Picolinic Acid Derivatives | Lung cancer cells (A549), Cervical carcinoma (HeLa) | Cytotoxicity | researchgate.net |

| 3'-[4-(3-Fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine | Cervical (HeLa), Nasopharyngeal (KB), Breast (MCF-7), Osteosarcoma (143B) | Cytotoxic activity (IC50 in the range of 2.58-3.61 μM) | nih.gov |

| 1-(4-Morpholinophenyl)-3-(4-fluorophenyl)-propenone | Spodoptera frugiperda (Sf9) cells | Apoptosis induction (IC50 of 35.45 μM) | nih.gov |

Future Research Directions and Translational Potential of 3 4 Fluorophenyl Picolinic Acid

The unique structural characteristics of 3-(4-Fluorophenyl)picolinic acid, which combine a picolinic acid core with a fluorinated phenyl group, position it as a compound of significant interest for future scientific exploration. The following sections outline key areas of prospective research that could unlock its full translational potential across various scientific domains.

Q & A

Q. Q1: What are the established synthetic routes for 3-(4-fluorophenyl)picolinic acid, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves coupling fluorophenyl intermediates with picolinic acid derivatives. For example, a reaction between 4-fluorophenyl sulfinic acid salts (e.g., sodium 4-fluorophenyl sulfinate) and halogenated picolinic acid precursors (e.g., 3-chloro-2-methyl-2-hydroxypropionic acid) under controlled pH and temperature (e.g., 60–80°C) yields the target compound. The sodium salt of 4-fluorophenyl sulfinic acid is preferred due to its reactivity and solubility in polar aprotic solvents like DMF . Key parameters include maintaining anhydrous conditions to avoid side reactions and monitoring enantiomeric purity when using optically active starting materials .

Q. Q2: How can researchers verify the structural integrity and purity of 3-(4-luorophenyl)picolinic acid post-synthesis?

Methodological Answer: Combined analytical techniques are essential:

- NMR Spectroscopy : Confirm fluorine substitution patterns via NMR (δ ≈ -110 to -120 ppm for para-substituted fluorophenyl groups) and aromatic proton coupling in NMR .

- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Exact mass verification (e.g., m/z 231.06 for ) ensures molecular integrity .

- Melting Point Analysis : Compare observed mp (e.g., 80–84°C) with literature values to detect impurities .

Advanced Research Questions

Q. Q3: How do steric and electronic effects of the 4-fluorophenyl group influence the reactivity of picolinic acid derivatives in medicinal chemistry applications?

Methodological Answer: The electron-withdrawing fluorine atom enhances the electrophilicity of the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., in Suzuki-Miyaura cross-coupling). Steric effects from the para-fluorine substitution also modulate binding affinity in biological targets. For example, derivatives of this compound have shown enhanced inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in immunooncology, due to optimized π-π stacking and hydrogen-bonding interactions . Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding modes .

Q. Q4: What strategies mitigate racemization during the synthesis of enantiopure this compound derivatives?

Methodological Answer: Racemization often occurs at the chiral center adjacent to the carboxylic acid group. To minimize this:

- Use optically pure starting materials (e.g., (+)-3-chloro-2-methyl-2-hydroxypropionic acid) and low-temperature conditions (<40°C) during nucleophilic substitution .

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium with BINAP ligands) to retain enantiomeric excess (>98%) .

- Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol mobile phases .

Q. Q5: How can researchers resolve contradictions in reported biological activity data for fluorophenyl-picolinic acid analogs?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for IDO inhibition) and control for endotoxin levels in in vitro studies .

- Characterize Impurities : LC-MS or NMR can detect trace fluorinated byproducts (e.g., 3-(2-fluorophenyl) isomers) that may skew bioactivity results .

- Dose-Response Validation : Perform IC titrations across multiple replicates to confirm potency thresholds .

Q. Q6: What computational tools are most effective for predicting the physicochemical properties of this compound derivatives?

Methodological Answer:

- LogP Prediction : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier permeability in CNS-targeted analogs .

- pKa Calculation : SPARC or MarvinSuite predicts ionization states (carboxylic acid pKa ≈ 2.5–3.5), guiding salt formation strategies .

- DFT Calculations : Gaussian09 or ORCA models frontier molecular orbitals (HOMO/LUMO) to assess reactivity in electrophilic substitutions .

Q. Q7: How does the fluorophenyl substituent affect the compound’s stability under physiological conditions?

Methodological Answer: The 4-fluorophenyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, in vitro stability assays (e.g., human liver microsomes) should be conducted with LC-MS/MS monitoring to track degradation. For hydrolytic stability, incubate the compound in PBS (pH 7.4) at 37°C and quantify residual intact compound over 24–48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.